molecular formula C17H16N2OS B5305690 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol

2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol

Cat. No. B5305690
M. Wt: 296.4 g/mol
InChI Key: ICEWFDKLWRPASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol, also known as BZP, is a synthetic compound that belongs to the class of phenethylamines. It is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential applications in scientific research. In

Scientific Research Applications

2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been studied for its potential applications in various scientific research fields. One area of interest is its use as a tool to study the central nervous system. 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can help researchers understand the mechanisms of these neurotransmitters.
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has also been studied for its potential use as an antidepressant. Studies have shown that 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often targeted by antidepressant drugs.

Mechanism of Action

2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their levels in the brain. 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol also acts as a monoamine oxidase inhibitor, which can further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, such as increased alertness and euphoria. However, 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can also have negative effects, such as anxiety, agitation, and insomnia.

Advantages and Limitations for Lab Experiments

2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also a potent stimulant, which can be useful for studying the central nervous system. However, 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol also has limitations. It is a controlled substance and can be difficult to obtain. It also has potential health risks, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol. One area of interest is its potential use as a treatment for depression. Further studies are needed to determine the safety and efficacy of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol as an antidepressant. Another area of interest is its potential use as a tool to study the central nervous system. More research is needed to understand the mechanisms of action of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol and its effects on neurotransmitter release. Additionally, studies are needed to determine the long-term effects of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol use on the brain and body.

Synthesis Methods

2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can be synthesized through a multi-step process starting with the reaction of 2-aminophenol with thionyl chloride to form 2-chlorophenol. This is then reacted with potassium thiocyanate to form 2-thiocyanatophenol. The final step involves the reaction of 2-thiocyanatophenol with benzylmethylamine to form 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol.

properties

IUPAC Name

2-[2-[benzyl(methyl)amino]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-19(11-13-7-3-2-4-8-13)17-18-15(12-21-17)14-9-5-6-10-16(14)20/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEWFDKLWRPASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[Benzyl(methyl)amino]-1,3-thiazol-4-yl]phenol

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